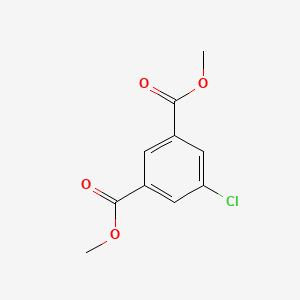

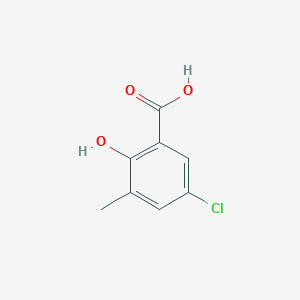

5-Chloro-2-hydroxy-3-methylbenzoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis

“5-Chloro-2-hydroxy-3-methylbenzoic acid” can be used in organic synthesis. It can participate in various reactions at the benzylic position . For example, it can undergo free radical bromination, nucleophilic substitution, and oxidation .

Pharmaceutical Intermediate

This compound can serve as a pharmaceutical intermediate . It can be used in the synthesis of various drugs. The details of these applications are proprietary to pharmaceutical companies and are not publicly available.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Although the exact compound is not mentioned, a similar compound, “2-Hydroxy-5-methoxybenzoic acid”, is used as a matrix additive in MALDI-MS . It enhances the electrical conductivity of the matrix crystal during the process . It’s plausible that “5-Chloro-2-hydroxy-3-methylbenzoic acid” could have a similar application.

Advanced Battery Science

The compound is listed under the category of “Advanced Battery Science” on a supplier’s website . However, the exact application in this field is not specified. It’s possible that it could be used in the development or manufacturing of advanced batteries.

Chromatography

The compound is also listed under the category of “Chromatography” on the same supplier’s website . It might be used in chromatographic techniques for the separation and analysis of complex mixtures.

Controlled Environment and Cleanroom Solutions

The compound is mentioned in the context of “Controlled Environment and Cleanroom Solutions” on the supplier’s website . This suggests that it could be used in controlled environments or cleanrooms, which are used in scientific research and manufacturing where low levels of pollutants are critical.

Mécanisme D'action

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets.

Pharmacokinetics

The compound’s molecular weight (18659 g/mol) and its physical properties such as density (145 g/cm³) and boiling point (3257°C at 760 mmHg) suggest that it may have good bioavailability .

Propriétés

IUPAC Name |

5-chloro-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTWXQZCFTXATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280188 | |

| Record name | 5-chloro-2-hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-hydroxy-3-methylbenzoic acid | |

CAS RN |

4386-40-7 | |

| Record name | 5-Chloro-2-hydroxy-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15817 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2-hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.